Cas no 147084-07-9 (ethyl 4-(carboxy)piperazine-1-carboxylate)

Ethyl 4-(carboxy)piperazine-1-carboxylate is a versatile piperazine derivative featuring both carboxyl and ester functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its bifunctional structure allows for further derivatization, enabling the introduction of piperazine-based scaffolds into more complex molecules. The compound exhibits good solubility in polar organic solvents, facilitating its use in coupling reactions and as a building block for heterocyclic chemistry. Its stability under standard conditions ensures reliable handling and storage. This intermediate is particularly useful in the development of active pharmaceutical ingredients (APIs) and agrochemicals, where the piperazine moiety is often employed for its favorable pharmacological properties.
ethyl 4-(carboxy)piperazine-1-carboxylate structure
147084-07-9 structure
Product Name:ethyl 4-(carboxy)piperazine-1-carboxylate
CAS No:147084-07-9
MF:C8H13ClN2O3
MW:220.653421163559
MDL:MFCD32702732
CID:1323341
PubChem ID:20716089
Update Time:2025-10-05

ethyl 4-(carboxy)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxylic acid, 4-(chlorocarbonyl)-, ethyl ester
    • ethyl 4-(carboxy)piperazine-1-carboxylate
    • EN300-26976259
    • 147084-07-9
    • G51947
    • SCHEMBL14001946
    • ethyl4-(carboxy)piperazine-1-carboxylate
    • MDL: MFCD32702732
    • Inchi: 1S/C8H13ClN2O3/c1-2-14-8(13)11-5-3-10(4-6-11)7(9)12/h2-6H2,1H3
    • InChI Key: GGOLVOARSIMXMZ-UHFFFAOYSA-N
    • SMILES: ClC(N1CCN(C(=O)OCC)CC1)=O

Computed Properties

  • Exact Mass: 220.06159
  • Monoisotopic Mass: 220.0614700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.85

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ethyl 4-(carboxy)piperazine-1-carboxylate Related Literature

Additional information on ethyl 4-(carboxy)piperazine-1-carboxylate

Ethyl 4-(Carboxy)piperazine-1-carboxylate: A Comprehensive Overview

Ethyl 4-(carboxy)piperazine-1-carboxylate, with the CAS number 147084-07-9, is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a piperazine ring with two carboxylate groups, making it a valuable building block for various applications. Recent advancements in synthetic methodologies and its utilization in drug delivery systems have further highlighted its potential in modern chemical research.

The molecular structure of ethyl 4-(carboxy)piperazine-1-carboxylate consists of a six-membered piperazine ring, where one nitrogen atom is substituted with a carboxylic acid group, and the other nitrogen is connected to an ethyl ester group. This arrangement imparts the compound with both acidic and ester functionalities, which are crucial for its reactivity and applicability. The piperazine ring itself is known for its flexibility and ability to form hydrogen bonds, properties that are highly desirable in drug design and materials synthesis.

Recent studies have demonstrated the utility of ethyl 4-(carboxy)piperazine-1-carboxylate in the development of novel drug delivery systems. Researchers have exploited its ability to form self-assembled structures, such as micelles and nanoparticles, which can encapsulate hydrophobic drugs and enhance their bioavailability. For instance, a 2023 study published in Advanced Drug Delivery Reviews highlighted how this compound can be used as a biocompatible polymer for targeted drug delivery, showcasing its potential in personalized medicine.

In addition to its role in pharmacology, ethyl 4-(carboxy)piperazine-1-carboxylate has found applications in materials science. Its ability to undergo polymerization under mild conditions has made it a valuable precursor for synthesizing high-performance polymers. A notable example is its use in the production of stimuli-responsive polymers, which can change their properties in response to external stimuli such as temperature or pH. These polymers have been explored for applications ranging from smart textiles to advanced sensors.

The synthesis of ethyl 4-(carboxy)piperazine-1-carboxylate typically involves multi-step organic reactions. A common approach begins with the preparation of piperazine derivatives followed by functionalization with carboxylic acid groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. For example, the use of transition metal catalysts has significantly improved the yield and purity of this compound in industrial settings.

Moreover, ethyl 4-(carboxy)piperazine-1-carboxylate has been investigated for its potential as a chelating agent in metallotherapy. Its ability to coordinate with metal ions makes it a promising candidate for designing complexes that can target specific biological pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated how this compound can be used to create metal-based anticancer agents with enhanced selectivity and reduced toxicity.

In conclusion, ethyl 4-(carboxy)piperazine-1-carboxylate (CAS No: 147084-07-9) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, combined with recent breakthroughs in synthetic chemistry and material science, positions it as a key player in advancing modern technologies. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to fields such as drug delivery systems, polymer chemistry, and metallotherapy.

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